molecular formula C7H9NO3 B14709746 2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl- CAS No. 15018-38-9

2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-

Cat. No.: B14709746
CAS No.: 15018-38-9
M. Wt: 155.15 g/mol
InChI Key: ALPZWGGXWIMXNC-UHFFFAOYSA-N
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Description

“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is a heterocyclic organic compound Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon This particular compound features an oxazine ring, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amino alcohols: This involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazine ring.

    Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the oxazine ring from suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Continuous flow reactors: These systems allow for precise control of reaction conditions and can be scaled up for industrial production.

    Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxazine ring into other functional groups.

    Substitution: The ethyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation into its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Pathways involved: Could include metabolic pathways, signal transduction pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,4(3H)-dione: Without the ethyl and methyl groups.

    1,3-Oxazolidine-2,4-dione: A related compound with a different ring structure.

    2H-1,3-Benzoxazine-2,4(3H)-dione: A benzene-fused analog.

Uniqueness

“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.

Properties

CAS No.

15018-38-9

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-ethyl-6-methyl-1,3-oxazine-2,4-dione

InChI

InChI=1S/C7H9NO3/c1-3-8-6(9)4-5(2)11-7(8)10/h4H,3H2,1-2H3

InChI Key

ALPZWGGXWIMXNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(OC1=O)C

Origin of Product

United States

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